1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol
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Overview
Description
1-(7-Methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 7th position and a methyl group at the 4th position, along with a pyrrolidin-3-ol moiety attached at the 2nd position of the quinoline ring
Preparation Methods
The synthesis of 1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the condensation of 7-methoxy-4-methylquinoline-2-carbaldehyde with pyrrolidine-3-ol under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve the use of catalytic hydrogenation or other reduction techniques to optimize yield and purity.
Chemical Reactions Analysis
1-(7-Methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The methoxy and methyl groups on the quinoline ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various quinoline derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: Quinoline derivatives, including this compound, have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug discovery and development.
Medicine: The compound’s structural features make it a potential candidate for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial chemicals, and this compound may find applications in these areas as well.
Mechanism of Action
The mechanism of action of 1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(7-Methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol can be compared with other similar quinoline derivatives, such as:
7-Methoxy-4-methylquinoline: Lacks the pyrrolidin-3-ol moiety, which may result in different biological activities and chemical reactivity.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4th position and may exhibit different pharmacological properties.
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol: A synthetic isoquinolinic alkaloid with distinct structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidin-3-ol moiety, which may confer unique biological and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-(7-methoxy-4-methylquinolin-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-7-15(17-6-5-11(18)9-17)16-14-8-12(19-2)3-4-13(10)14/h3-4,7-8,11,18H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQFLWIXLSTOIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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